Product packaging for 5-(Methoxycarbonyl)nicotinic acid(Cat. No.:CAS No. 5027-65-6)

5-(Methoxycarbonyl)nicotinic acid

Cat. No.: B1319726
CAS No.: 5027-65-6
M. Wt: 181.15 g/mol
InChI Key: GUXKBDHITFXEJG-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)nicotinic acid is a useful research compound. Its molecular formula is C8H7NO4 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO4 B1319726 5-(Methoxycarbonyl)nicotinic acid CAS No. 5027-65-6

Properties

IUPAC Name

5-methoxycarbonylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-8(12)6-2-5(7(10)11)3-9-4-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXKBDHITFXEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80600966
Record name 5-(Methoxycarbonyl)pyridine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5027-65-6
Record name 5-(Methoxycarbonyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(methoxycarbonyl)pyridine-3-carboxylic acid
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Synthesis and Synthetic Methodologies

Classical and Established Synthetic Routes

A primary and well-established route to 5-(Methoxycarbonyl)nicotinic acid involves the selective modification of pyridine (B92270) dicarboxylic acids. The starting material for this process is often 3,5-pyridinedicarboxylic acid, also known as dinicotinic acid. sigmaaldrich.comtandfonline.comwikipedia.org This method hinges on the ability to selectively esterify one of the two carboxylic acid groups present on the pyridine ring.

One common approach is the monoesterification of 3,5-pyridinedicarboxylic acid. For instance, reacting 3,5-pyridinedicarboxylic acid with ethanol (B145695) in the presence of potassium hydroxide (B78521) can yield the monoethyl ester, pyridine-3,5-dicarboxylic acid monoethyl ester, with a reported yield of 71%. chemicalbook.com This process involves the careful control of stoichiometry to favor the formation of the monoester over the diester. The reaction is typically stirred at room temperature for a couple of hours, leading to the precipitation of the product. chemicalbook.com Subsequent acidification is often required to isolate the final product. chemicalbook.com

Another precursor is 3,5-dimethylpyridine (B147111) (3,5-lutidine). chemicalbook.comgoogle.com Oxidation of 3,5-lutidine can lead to the formation of 5-methylnicotinic acid. chemicalbook.comgoogle.com This intermediate can then be further processed to introduce the methoxycarbonyl group.

A notable synthesis of a nicotinic acid derivative involves a multi-step sequence starting from a polysubstituted nicotinic acid precursor prepared via an established multicomponent condensation approach. researchgate.net

Table 1: Synthesis of Pyridine-3,5-dicarboxylic Acid Monoethyl Ester

Reactants Reagents Conditions Product Yield

Esterification is a fundamental reaction in the synthesis of this compound. scholarsresearchlibrary.comgoogle.com This can be achieved by reacting nicotinic acid or its derivatives with an alcohol in the presence of a catalyst. For instance, nicotinic acid can be esterified with methanol (B129727) using a catalytic amount of concentrated sulfuric acid to produce methyl nicotinate (B505614). scholarsresearchlibrary.com This methyl nicotinate can then be a precursor for further modifications.

The direct esterification of nicotinic acid with water-immiscible monohydroxy aliphatic alcohols at reflux temperature is another established method. google.com This process is a reversible reaction, and driving the equilibrium towards the ester product is crucial for achieving high yields. google.com

Furthermore, the selective monomethyl esterification of dicarboxylic acids can be achieved using methanol with a bifunctional alumina (B75360) catalyst, presenting an environmentally friendly option. rsc.org While this has been demonstrated for linear dicarboxylic acids, the principles could be applicable to pyridine dicarboxylic acids.

Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecules like nicotinic acid derivatives in a single step. researchgate.net These strategies involve the condensation of three or more starting materials to form a new product that contains portions of all the initial reactants. An established multicomponent condensation approach has been utilized to prepare polysubstituted nicotinic acid precursors, which can then be further functionalized. researchgate.net This method is valued for its atom economy and operational simplicity. researchgate.net

Catalytic and Green Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient catalytic processes.

Oxidation reactions are crucial for preparing the necessary precursors for this compound. A common starting material for nicotinic acid production is 3-methylpyridine (B133936) (3-picoline) or 5-ethyl-2-methylpyridine (B142974). nih.govresearchgate.netmdpi.com The industrial synthesis of nicotinic acid often involves the oxidation of these precursors. nih.govresearchgate.netmdpi.com

For example, 3,5-dimethylpyridine can be oxidized using potassium permanganate (B83412) in an aqueous solution to produce 5-methylnicotinic acid. chemicalbook.comgoogle.com This reaction is typically carried out under mild conditions. chemicalbook.comgoogle.com Another method involves the oxidation of 3,5-dimethylpyridine with hydrogen peroxide in concentrated sulfuric acid. google.com

The oxidation of 5-ethyl-2-methylpyridine with nitric acid is a well-established industrial method that proceeds through a 2,5-pyridinedicarboxylic acid (isocinchomeronic acid) intermediate. nih.govmdpi.com This intermediate is then decarboxylated to form nicotinic acid. nih.govmdpi.com

Table 2: Oxidation of 3,5-Dimethylpyridine

Starting Material Oxidizing Agent Solvent Conditions Product
3,5-Dimethylpyridine Potassium permanganate Water 25-35°C, 16 hours 5-Methylnicotinic acid chemicalbook.comgoogle.com

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. chimia.chresearchgate.net In the context of nicotinic acid and its derivatives, this translates to using safer reagents and solvents, improving energy efficiency, and minimizing waste.

The use of water as a solvent in the oxidation of 3,5-dimethylpyridine with potassium permanganate is an example of a greener approach. google.com Additionally, the development of catalytic processes, such as the direct air oxidation of picoline, represents a significant step towards more sustainable production of nicotinic acid. chimia.ch The oxidative ammonolysis of 3-methylpyridine is another process considered to be green as the primary byproduct is water. nih.gov

The use of heterogeneous catalysts, like bifunctional alumina for selective esterification, also aligns with green chemistry principles by allowing for easier separation and recycling of the catalyst. rsc.org These methods avoid the use of stoichiometric and often hazardous reagents like chromic acid, which was used in historical syntheses. researchgate.net

Strategies for Derivatization

The selective hydrolysis of the ester group or transesterification provides a route to other esters or the parent dicarboxylic acid, 3,5-pyridinedicarboxylic acid (also known as dinicotinic acid).

Ester Hydrolysis: The methyl ester group can be selectively hydrolyzed under basic conditions. A common method involves the use of an alkali metal hydroxide, such as potassium hydroxide, in an alcoholic solvent. For instance, the selective hydrolysis of the related diethyl pyridine-3,5-dicarboxylate (B1229872) to its corresponding monoethyl ester is achieved by carefully controlling the stoichiometry of the base. chemicalbook.com A similar principle applies to this compound, where treatment with one equivalent of base would hydrolyze the methyl ester to yield 3,5-pyridinedicarboxylic acid. The reaction typically proceeds by dissolving the compound in an alcohol and adding the base, leading to the precipitation of the carboxylate salt, which is then neutralized with acid to yield the final product. chemicalbook.com

Transesterification: This process involves converting the methyl ester into a different ester by reacting it with another alcohol, often in the presence of a catalyst. For dicarboxylic acid monoesters, transesterification can be achieved by reacting the starting monoester with a metal alkoxide. google.com The reaction is typically an equilibrium process. To drive the reaction to completion, the alcohol generated from the starting ester (methanol in this case) is often removed from the reaction system, for example, by evaporation. google.com The reaction temperature can vary widely, from -20°C to 150°C, depending on the specific substrates and catalyst used. google.com

Table 1: Conditions for Ester Hydrolysis

Starting Material Reagents Solvent Conditions Product Yield
Diethyl pyridine-3,5-dicarboxylate Potassium Hydroxide (1 eq.) Ethanol Room temperature, 2 hours Pyridine-3,5-dicarboxylic acid monoethyl ester 71% chemicalbook.com

The carboxylic acid moiety is a versatile handle for various functional group interconversions, most notably the formation of amides.

Amidation: The carboxylic acid at the 3-position can be readily converted into an amide bond. This transformation is crucial for the synthesis of many biologically active compounds. Two primary methods are employed:

Activation via Acyl Chloride: The carboxylic acid is first converted to a more reactive acyl chloride by treatment with an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov This intermediate is then reacted with a primary or secondary amine to form the corresponding nicotinamide (B372718) derivative. nih.gov

Peptide Coupling Reagents: A more direct, one-step method involves the use of coupling agents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like 1-Hydroxybenzotriazole (HOBt) facilitate the direct condensation of the carboxylic acid with an amine to form the amide bond under mild conditions. nih.gov

These amidation strategies have been successfully used to synthesize a variety of nicotinic acid hydrazides and other derivatives with potential antimicrobial or anti-inflammatory properties. nih.govnih.gov

Other Interconversions: The carboxylic acid and ester groups can undergo various other transformations. For example, the carboxylic acid can be reduced to a primary alcohol using reducing agents like borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄), although care must be taken to avoid reduction of the ester group.

Table 2: Common Amidation Methods for Nicotinic Acid Derivatives

Method Activating/Coupling Agents Key Features
Acyl Chloride Formation Thionyl chloride (SOCl₂) Two-step process; generates a highly reactive intermediate. nih.gov
Direct Coupling EDC∙HCl, HOBt One-step process; milder conditions. nih.gov

This compound serves as a valuable building block for the synthesis of more complex heterocyclic systems. The two functional groups provide anchor points for annulation and cyclization reactions. For instance, the carboxylic acid can be converted into an amide, which can then participate in intramolecular or intermolecular cyclization reactions to form fused or linked heterocyclic rings.

While specific examples starting directly from this compound are specialized, the general strategies for elaborating nicotinic acid derivatives are well-established. These often involve multicomponent reactions where the nicotinic acid scaffold is a key component. researchgate.net For example, derivatives of nicotinic acid are used in the synthesis of pyran-annulated heterocycles and other medicinally important structures. researchgate.net The synthesis of novel anti-inflammatory agents often involves linking other heterocyclic rings (e.g., thiazole) to the nicotinic acid core, typically through an amide or ester linkage derived from the C3-carboxylic acid. nih.gov

The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation alters the electronic properties of the ring, influencing its reactivity and biological activity.

The N-oxidation of nicotinic acid and its derivatives is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. nih.gov For example, 2-amino-6-methylnicotinonitrile can be converted to its N-oxide using hydrogen peroxide with a catalytic amount of methyltrioxorhenium (MTO). nih.gov The resulting N-oxide of the nicotinic acid ester can then be hydrolyzed to the corresponding carboxylic acid N-oxide. Nicotinic acid N-oxide itself is a precursor to several drugs. google.com This modification can increase the compound's utility as a synthetic intermediate, for example, by facilitating nucleophilic substitution at the 2- and 6-positions of the pyridine ring.

Industrial Scale Synthesis and Optimization

The industrial production of this compound is not widely detailed as a standalone process. However, its synthesis can be inferred from the large-scale production of its precursor, 3,5-pyridinedicarboxylic acid (dinicotinic acid).

The primary industrial route to the pyridine carboxylic acid core starts from simple, low-cost materials like 3-methylpyridine (β-picoline) or 3,5-dimethylpyridine (3,5-lutidine). chemicalbook.commdpi.com

Oxidation: A key step is the oxidation of the alkyl side chains. For example, 3,5-lutidine can be oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) in water. mdpi.comresearchgate.net This reaction can produce a mixture of 5-methylnicotinic acid and the desired 3,5-pyridinedicarboxylic acid. mdpi.com The process requires careful control of reaction conditions (temperature, stoichiometry) to maximize the yield of the dicarboxylic acid and manage byproducts like manganese dioxide. mdpi.comresearchgate.net Another major industrial pathway involves the oxidative ammonolysis of 3-methylpyridine to 3-cyanopyridine, followed by hydrolysis. chemicalbook.comrsc.org

Selective Mono-esterification: Once 3,5-pyridinedicarboxylic acid is obtained, the final step is a selective esterification to form the monomethyl ester. Achieving mono-esterification of a symmetric dicarboxylic acid on an industrial scale requires optimized conditions to prevent the formation of the diester. Methods include using a catalytic amount of thionyl chloride in methanol at room temperature, which has been shown to selectively esterify non-conjugated carboxyl groups. researchgate.net Another approach involves using heterogeneous catalysts like acidic alumina, which can promote selective mono-esterification under batch conditions.

Optimization of these processes focuses on improving yield, reducing waste (green chemistry principles), simplifying purification steps, and lowering costs, for example, by using recyclable catalysts and avoiding expensive or hazardous reagents. chemicalbook.com

Table 3: Industrial Production Scheme for Nicotinic Acid Derivatives

Step Starting Material Process Product Key Considerations
1 3,5-Dimethylpyridine Oxidation (e.g., with KMnO₄) 3,5-Pyridinedicarboxylic acid Byproduct management (MnO₂), reaction selectivity, cost of oxidant. mdpi.comresearchgate.net
2 3,5-Pyridinedicarboxylic acid Selective Mono-esterification This compound Preventing diester formation, catalyst selection, purification. researchgate.net

Chemical Reactivity and Mechanistic Investigations

Intermediate Characterization and Reaction Monitoring

The study of reactions involving 5-(Methoxycarbonyl)nicotinic acid relies on modern analytical techniques to monitor reaction progress and characterize transient species.

Intermediate Characterization:

Meisenheimer Complex: In hypothetical SNAr reactions, the key intermediate would be the Meisenheimer complex. While often too unstable for isolation, these intermediates can sometimes be detected and characterized at low temperatures using spectroscopic methods like NMR.

Tetrahedral Intermediates: During hydrolysis of the ester group, a tetrahedral intermediate is formed. These are typically short-lived and not directly observed but are fundamental to the reaction mechanism.

Reaction Monitoring:

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for monitoring the disappearance of reactants and the formation of products. HPLC is particularly suited for analyzing the hydrolysis of nicotinic acid esters. tandfonline.comnih.gov GC-MS can be used to analyze nicotinic acid and its related impurities, often without the need for derivatization. mdpi.com Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry has also been developed for the analysis of niacin and its polar metabolites. nih.gov

Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy can be used to monitor reactions by observing the characteristic vibrational frequencies of functional groups, such as the C=O stretching in the ester and carboxylic acid groups (around 1700 cm⁻¹). researchgate.net UV-Vis spectrophotometry can also be employed, particularly if the reactants and products have distinct chromophores, and has been used to study the kinetics of hydrolysis for nicotinoyl derivatives. nih.gov

Table 2: Analytical Techniques for Reaction Monitoring
TechniqueApplicationInformation Obtained
HPLCMonitoring hydrolysis reactionsQuantitative analysis of reactant and product concentrations over time
GC-MSAnalysis of reaction mixtures and impuritiesSeparation, identification, and quantification of volatile components
SFC-MS/MSAnalysis of polar metabolitesSeparation and quantification of hydrophilic compounds in complex matrices
FT-IR SpectroscopyFunctional group analysisIdentification of key functional groups (e.g., C=O, C-O) to track chemical transformations
UV-Vis SpectrophotometryKinetic studiesMeasurement of reaction rates by monitoring changes in absorbance

Advanced Applications in Organic Synthesis and Materials Science

Building Block Utility in Complex Molecule Synthesis

The strategic placement of two distinct functional groups on the pyridine (B92270) scaffold of 5-(methoxycarbonyl)nicotinic acid allows for selective chemical transformations, making it an ideal starting material for the synthesis of a wide array of complex molecules.

Nicotinic acid and its derivatives have long been recognized for their biological importance, serving as precursors to essential coenzymes like NAD+ and NADP+. nih.govfrontiersin.org The structural framework of nicotinic acid is a common feature in many pharmaceutical agents. nih.govnih.gov this compound, as a tailored derivative, offers a strategic advantage in the synthesis of novel bioactive molecules. The presence of the methoxycarbonyl group allows for modifications that can influence the molecule's pharmacokinetic and pharmacodynamic properties. For instance, the combination of nicotinic and cinnamic acid scaffolds through organic synthesis has been explored to create new chemical entities with potential synergistic effects. nih.gov This approach highlights the potential of using derivatives like this compound to develop new drugs with improved therapeutic profiles. nih.govnih.gov

The pyridine ring is a fundamental heterocyclic scaffold in organic chemistry. The bifunctionality of this compound provides a platform for constructing diverse and novel organic structures. The carboxylic acid and ester groups can be independently or sequentially reacted to build larger, more complex molecules. This controlled reactivity is crucial in the multi-step synthesis of intricate organic frameworks. The ability to introduce various substituents onto the pyridine core via reactions at these functional groups allows for the fine-tuning of the electronic and steric properties of the final molecule, making it a valuable scaffold for creating new materials and compounds with desired functionalities. d-nb.info

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a field where this compound and its derivatives are finding increasing application. The ability of molecules to self-assemble into well-defined, ordered structures is at the heart of creating new functional materials. nih.govnih.gov

The pyridine nitrogen and the carboxylate group of this compound make it an excellent ligand for coordinating with metal ions. This coordination can trigger the self-assembly of complex, multidimensional structures known as metal-organic frameworks (MOFs). d-nb.info MOFs are porous materials with a wide range of potential applications, including gas storage, catalysis, and drug delivery. nih.gov The specific geometry and electronic properties of the ligand, in this case, a derivative of nicotinic acid, play a crucial role in determining the structure and properties of the resulting MOF. d-nb.info By carefully designing the organic linker, researchers can control the pore size, shape, and functionality of the MOF, tailoring it for specific applications. d-nb.infonih.gov

Host-guest chemistry involves the encapsulation of a smaller molecule (the guest) within a larger molecule or molecular assembly (the host). The specific non-covalent interactions between the host and guest are the basis of molecular recognition. The structural features of this compound can be incorporated into larger host molecules designed to recognize and bind specific guest molecules. For example, a supramolecular compound involving a derivative of nicotinic acid has been synthesized and shown to form a "shallow inclusion" complex where the guest molecule sits (B43327) on the rim of the host. sioc-journal.cn This type of interaction is driven by hydrogen bonding and is a key aspect of molecular recognition. sioc-journal.cn The ability to design host molecules that can selectively bind to target guests has significant implications for areas such as sensing, drug delivery, and catalysis.

Crystal engineering is the design and synthesis of crystalline solids with desired properties. This is achieved by controlling the intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the packing of molecules in the crystal lattice. The functional groups of this compound, the carboxylic acid and the methoxycarbonyl group, as well as the aromatic pyridine ring, provide multiple sites for forming specific and directional intermolecular interactions. The hydrogen-bonding capabilities of the carboxylic acid are particularly important in directing the assembly of molecules into predictable patterns. sioc-journal.cn The study of these interactions is fundamental to understanding and controlling the solid-state properties of organic materials, including their solubility, stability, and electronic characteristics.

Integration into Functional Materials

The integration of this compound into functional materials such as specialized polymers or dyes is not a widely reported application in scientific literature. Its structure could potentially lend itself to inclusion in polyesters or polyamides, where the bifunctionality could be used to create cross-linked or functionalized polymers. However, other more readily available or economically viable monomers are typically employed for these applications.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules like 5-(methoxycarbonyl)nicotinic acid. These studies provide a detailed understanding of the molecule's geometry, stability, and regions susceptible to chemical reactions.

Detailed Research Findings: DFT calculations are employed to optimize the molecular geometry of nicotinic acid derivatives, determining the most stable three-dimensional conformation. sid.ir Studies on nicotinic acid (Vitamin B3) have explored its structural conformations in different environments, revealing that the orientation of the carboxylic acid group significantly influences its stability. sid.ir For derivatives, DFT helps in analyzing the electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

In a study on a related nicotinic acid derivative, 2-{[(2-hydroxy-5-methoxyphenyl) methylidene]amino} nicotinic acid, DFT calculations at the B3LYP/6−31 + G(d,P) level of theory were used to investigate its theoretical properties. researchgate.net Such analyses help identify nucleophilic and electrophilic regions within the molecule, predicting how it might interact with biological targets. nih.gov These computational insights are often in good agreement with experimental findings from spectroscopic methods like FT-IR and NMR. researchgate.net

Quantum Chemical Parameter Significance Typical Application for Nicotinic Acid Derivatives
Optimized Molecular Geometry Predicts the most stable 3D structure, bond lengths, and angles.Determining the lowest energy conformation for subsequent docking and simulation studies. scispace.com
HOMO-LUMO Energy Gap Indicates the molecule's electronic excitability and chemical reactivity.A smaller gap suggests higher reactivity, which can be correlated with biological activity. researchgate.net
Molecular Electrostatic Potential (MEP) Maps the electron density to identify electrophilic and nucleophilic sites.Predicting regions of the molecule likely to engage in hydrogen bonding or other non-covalent interactions with a protein receptor. nih.gov
Dipole Moment Measures the overall polarity of the molecule.Influences solubility and the ability to cross biological membranes. sid.ir

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior, revealing how this compound and related compounds move and change shape over time in a simulated physiological environment. This is crucial for understanding its conformational flexibility and interactions with surrounding molecules like water or lipids.

Detailed Research Findings: MD simulations are used to study the stability of a ligand-protein complex, showing how the compound adjusts its conformation within a binding site. researchgate.netnih.gov For nicotinic acid derivatives, MD simulations can reveal the stability of hydrogen bonds and other key interactions with a target receptor over a period of nanoseconds. nih.gov For example, simulations of dihydro-β-erythroidine bound to the human α4β2 nicotinic acetylcholine (B1216132) receptor showed that the complex adopted a stable, closed/resting state, with crucial linkers between protein domains maintaining a specific distance. nih.gov

Furthermore, MD simulations provide insights into the association processes in solution. Studies on drug-like compounds with maleic acid demonstrated that MD can predict the formation of heterodimers and trimers in aqueous solutions, a key step in co-crystallization and formulation. nih.govsemanticscholar.org Conformational analysis through MD helps understand how a molecule like niacinamide (a derivative of nicotinic acid) interacts with and permeates skin layers, showing that its ability to penetrate a lipid bilayer can be significantly enhanced by other agents acting in concert. mdpi.com

MD Simulation Parameter Description Relevance to this compound
Root Mean Square Deviation (RMSD) Measures the average deviation of the molecule's backbone atoms from a reference structure over time.A stable, low RMSD value for the ligand-protein complex indicates a stable binding mode. researchgate.net
Root Mean Square Fluctuation (RMSF) Indicates the fluctuation of individual residues or atoms around their average position.Highlights flexible regions of the molecule or protein, which can be important for binding and function.
Radial Distribution Function (RDF) Describes how the density of surrounding atoms varies as a function of distance from a central point.Used to analyze the formation and stability of interactions, such as hydrogen bonds with water or protein residues. nih.govsemanticscholar.org
Conformational Clustering Groups similar conformations sampled during the simulation.Identifies the most prevalent shapes the molecule adopts, which may correspond to its bioactive conformation.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method is instrumental in screening virtual libraries of compounds and hypothesizing the molecular basis of a ligand's biological activity.

Detailed Research Findings: For derivatives of nicotinic acid, molecular docking has been extensively used to predict their binding affinity and interaction patterns with various protein targets. In one study, novel nicotinic acid derivatives were docked into the active site of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov The results, which aligned with experimental data, showed that the most active compounds formed key hydrogen bonds and hydrophobic interactions within the COX-2 binding pocket. nih.gov

Similarly, docking studies on acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid helped to explain their antimicrobial activity. nih.gov The analysis revealed interactions with key amino acid residues of target enzymes, providing a rationale for their observed efficacy against strains like Staphylococcus aureus. nih.gov The acetylcholine-binding protein (Ac-AChBP), a structural surrogate for nicotinic acetylcholine receptors (nAChRs), is another common target. nih.govnih.gov Docking studies help identify crucial residues within the receptor's binding site that interact with nicotinic ligands. nih.govnih.gov

Target Protein Therapeutic Area Key Interactions Observed for Nicotinic Acid Derivatives Reference
Cyclooxygenase-2 (COX-2) Anti-inflammatoryHydrogen bonds with Arg513 and Tyr355; hydrophobic interactions. nih.gov
Bacterial Enzymes AntimicrobialInteractions with key amino acid residues in the active site. nih.gov
Trypanosoma brucei Phosphofructokinase Anti-trypanosomalPredicted binding to the enzyme's active site. nih.govnih.gov
Acetylcholine-Binding Protein (Ac-AChBP) Neurological DisordersInteractions within the aromatic nest of the ligand-binding domain. nih.govnih.gov

In Silico Prediction of Biological Activities and Pharmacokinetic Profiles

In silico tools are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the drug discovery process. These predictions help to prioritize candidates with favorable drug-like characteristics and reduce late-stage failures.

Detailed Research Findings: Studies on nicotinic acid derivatives have utilized various software platforms like ADMETlab 2.0, Molinspiration, and SwissADME to predict their pharmacokinetic and biological profiles. nih.govnih.gov For a series of 1-piperazine indole (B1671886) hybrids of nicotinic acid, in silico predictions indicated that most compounds successfully passed pharmacokinetic evaluations. nih.govconsensus.app The Molinspiration software predicted that these nicotinic acid derivatives would likely exhibit activity as kinase inhibitors, enzyme inhibitors, and GPCR ligands. nih.govwindows.net

These predictive models assess properties based on the molecule's structure. Key parameters include lipophilicity (LogP), water solubility, potential for blood-brain barrier penetration, and interaction with cytochrome P450 enzymes, which are crucial for drug metabolism. By evaluating these properties computationally, researchers can identify potential liabilities and optimize the chemical structure to improve its pharmacokinetic profile.

Predicted Property Software/Tool Finding for Nicotinic Acid Derivatives Reference
Biological Activity Spectrum Molinspiration, MolPredictXPredicted to be kinase inhibitors, enzyme inhibitors, and GPCR ligands. nih.govwindows.net
Pharmacokinetics (ADMET) ADMETlab 2.0, SwissADMEGenerally favorable profiles, passing most criteria for drug-likeness. nih.govnih.gov
Drug-likeness ACD/Chemsketch (Lipinski's Rule of Five)Compounds designed to adhere to rules for oral bioavailability. nih.govbiotechnologia-journal.org
Toxicity Prediction Osiris Property ExplorerPredicts potential for mutagenicity, hepatotoxicity, or irritation based on functional groups. biotechnologia-journal.org

Structure-Property Relationships and Predictive Modeling

The establishment of structure-property relationships (SPRs) is a core goal of computational chemistry. By systematically modifying a chemical structure and observing the resulting changes in its computed properties, researchers can build predictive models that guide the design of more effective molecules.

Detailed Research Findings: For nicotinic acid and its derivatives, computational studies have been key to understanding how structural modifications impact biological activity and physical properties. For instance, the combination of nicotinic and cinnamic acid scaffolds into a single molecule was investigated to explore potential synergistic effects. nih.gov Computational analysis, alongside synthesis, helped to characterize the new molecule and predict its interactions with biological targets relevant to cardiovascular disease. nih.gov

Predictive modeling can also be applied to physical properties. DFT calculations have been used to explore how the environment (e.g., oil vs. water) affects the structural and electronic features of Vitamin B3, providing insights into its partition coefficient (LogP). sid.ir By coupling computational data with experimental results, robust quantitative structure-activity relationship (QSAR) models can be developed. These models use molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to create a mathematical equation that predicts the biological activity of new, untested compounds based solely on their structure. This approach accelerates the identification of promising lead candidates for further development. nih.gov

Biological Activities and Mechanistic Pharmacology

Enzymatic Inhibition and Modulation

The interaction of 5-(Methoxycarbonyl)nicotinic acid and its parent compound, nicotinic acid, with several key enzymes has been a subject of scientific investigation. These interactions are central to their biological effects, particularly in inflammation and lipid metabolism.

Cyclooxygenase (COX-1 and COX-2) Inhibition

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.govnih.gov The two main isoforms, COX-1 and COX-2, are important therapeutic targets for anti-inflammatory drugs. nih.govnih.gov While direct studies on this compound are limited, research on related nicotinic acid (niacin) derivatives has shown significant potential for COX inhibition.

Several novel series of nicotinate (B505614) derivatives have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2. nih.gov Many of these compounds have demonstrated potent and selective inhibition of the COX-2 enzyme, which is often overexpressed at sites of inflammation. nih.govmdpi.com For instance, certain synthesized nicotinate derivatives exhibited COX-2 inhibitory activity comparable to the selective COX-2 inhibitor celecoxib (B62257). nih.gov Molecular docking studies have further elucidated these interactions, showing that some derivatives can bind effectively to the active site of the COX-2 enzyme, often interacting with key amino acid residues like Tyr-385 and Ser-530. nih.govnih.gov This suggests that the nicotinic acid scaffold is a promising base for developing selective COX-2 inhibitors.

Derivative TypeTarget Enzyme(s)Observed EffectKey Findings
Nicotinate Derivatives (General) COX-1, COX-2Potent and selective COX-2 inhibition for some derivatives. nih.govSome compounds showed activity equipotent to celecoxib and higher selectivity than indomethacin. nih.gov
Indole-based Hydrazones COX-1A synthesized indole-based acetohydrazide (compound 3b) was found to be a selective COX-1 inhibitor. mdpi.comExhibited selective cytotoxic activity against human lung adenocarcinoma cells through Akt inhibition. mdpi.com
Chrysin (B1683763) Derivatives COX-2A diacetylated chrysin derivative (Ch-4) showed potent COX-2 inhibition. caldic.comPotency was comparable to the non-selective NSAID indomethacin. caldic.com

This table summarizes findings on various derivatives to provide context on the potential inhibitory activities related to the nicotinic acid structure.

Diacylglycerol O-acyltransferase 2 (DGAT2) Inhibition

Diacylglycerol O-acyltransferase 2 (DGAT2) is a critical enzyme in the synthesis of triglycerides, catalyzing the final step in this metabolic pathway. nih.govmedchemexpress.comcaldic.com The parent compound of this compound, niacin, has been identified as a direct, noncompetitive inhibitor of DGAT2. nih.govcaldic.com

Studies using HepG2 cells, a human liver cell line, demonstrated that niacin dose-dependently inhibits microsomal DGAT activity, with a calculated IC50 (the concentration required to inhibit 50% of the enzyme's activity) of 0.1 mM. nih.govcaldic.com Kinetic analysis revealed that niacin decreases the apparent Vmax (maximum reaction rate) of the enzyme without affecting the Km (substrate concentration at which the reaction rate is half of Vmax). nih.govcaldic.com This noncompetitive inhibition is selective for DGAT2, as niacin does not inhibit the DGAT1 isoform. nih.govcaldic.com This inhibition of DGAT2 leads to a reduction in triglyceride synthesis and the secretion of atherogenic lipoproteins from liver cells. nih.govcaldic.com Clinical studies in patients with hypertriglyceridemia have supported this mechanism, showing that niacin treatment can significantly reduce liver fat content, an effect potentially mediated by DGAT2 inhibition. nih.gov

EnzymeInhibitorInhibition TypeIC50Kinetic EffectReference
DGAT2 NiacinNoncompetitive0.1 mMDecreased apparent Vmax, constant apparent Km. nih.govcaldic.com nih.govcaldic.com
DGAT1 NiacinNo Inhibition-- nih.govcaldic.com

This table details the specific inhibitory action of niacin on DGAT enzymes.

Other Enzyme Interactions

Currently, there is limited specific information available regarding the interaction of this compound with other enzymes beyond COX and DGAT2. Niacin itself is known to interact with a wide array of enzymes and metabolic pathways due to its role as a precursor for NAD and NADP, which are essential coenzymes in cellular redox reactions. hmdb.cadrugbank.com However, direct inhibitory or modulatory actions of this compound on other specific enzyme targets have not been extensively documented in the available research.

Receptor-Mediated Mechanisms

In addition to direct enzyme modulation, this compound and its parent compound exert biological effects by interacting with specific cell surface receptors, initiating intracellular signaling cascades.

G protein-coupled Receptor (GPR109a) Pathway

GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a G protein-coupled receptor (GPCR) that recognizes nicotinic acid as its primary agonist. apexbt.comresearchgate.netnih.gov This receptor is primarily expressed on the surface of adipocytes (fat cells) and various immune cells, including neutrophils and macrophages. researchgate.netnih.gov

Upon binding of an agonist like nicotinic acid, GPR109A couples to a Gi/Go-protein, which leads to the inhibition of adenylyl cyclase. researchgate.net This action reduces intracellular levels of cyclic AMP (cAMP), a key second messenger. researchgate.net The consequences of GPR109A activation are diverse and include:

Inhibition of Lipolysis : In adipocytes, the reduction in cAMP leads to decreased activity of hormone-sensitive lipase, resulting in a lower rate of triglyceride breakdown and reduced release of free fatty acids into the bloodstream. nih.govnih.gov

Anti-inflammatory Effects : Activation of GPR109A on immune cells can modulate inflammatory responses. nih.govnih.gov For example, it can inhibit the production of inflammatory cytokines in certain contexts. nih.gov Studies have shown this pathway can inhibit the Akt/mTOR signaling pathway, contributing to its anti-inflammatory effects. nih.gov

Vasodilation : The activation of GPR109A on Langerhans cells in the skin is responsible for the characteristic flushing (vasodilation) effect associated with high doses of niacin. researchgate.net

As a derivative of nicotinic acid, this compound is expected to interact with the GPR109A pathway, though the specific affinity and efficacy (as a full or partial agonist) would require direct experimental confirmation.

ReceptorReceptor TypePrimary LigandCellular LocationDownstream Effect of Activation
GPR109A (HCA2) G protein-coupled receptor (GPCR)Nicotinic Acid (Niacin)Adipocytes, Immune Cells (e.g., Macrophages, Neutrophils), Langerhans Cells. researchgate.netnih.govInhibition of adenylyl cyclase, decreased intracellular cAMP. researchgate.net

This table summarizes the key features of the GPR109A receptor pathway.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that respond to the neurotransmitter acetylcholine and are famously activated by nicotine (B1678760). wikipedia.orgnih.gov These receptors are pentameric structures composed of various subunits (e.g., α, β) and are widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues. wikipedia.orgnih.govcaltech.edu They play crucial roles in synaptic transmission, muscle contraction, and inflammation regulation. wikipedia.org

Despite the structural similarity of this compound to the core nicotinic acid structure, there is currently no direct evidence in the reviewed scientific literature to suggest that it significantly modulates nAChR activity. The pharmacology of nAChRs is highly specific, with binding and activation being dependent on precise structural features of the ligand. nih.govcaltech.edu The primary agonists for nAChRs are acetylcholine and nicotine. wikipedia.org While various compounds can act as antagonists or modulators, specific interactions for this compound have not been established. Research on nAChRs has largely focused on the effects of nicotine itself and the development of subtype-selective ligands for therapeutic purposes, such as in neurological disorders. nih.govnih.govmdpi.com

Cellular and Molecular Interventions

Nicotinic acid is a well-documented agent for managing hyperlipidemia, primarily through its favorable effects on the lipoprotein profile. nih.gov A key mechanism in this process is the enhancement of high-density lipoprotein (HDL) biogenesis. nih.gov Research on the molecular action of nicotinic acid in liver cells (HepG2) has shown that it increases the expression of the ATP-binding cassette transporter A1 (ABCA1) gene and protein. nih.govnih.gov ABCA1 is a crucial membrane transporter that facilitates the efflux of cholesterol and phospholipids (B1166683) from cells to apolipoprotein A-I (ApoA-I), which is the initial and rate-limiting step in the formation of HDL particles. nih.gov

Studies indicate that niacin's effect on ABCA1 transcription is dose-dependent and may be regulated through the peroxisome proliferator-activated receptor-alpha (PPARα) pathway. nih.gov By increasing ABCA1-mediated lipid efflux, nicotinic acid promotes the lipidation of ApoA-I, which stabilizes the newly formed HDL particles and prevents their premature clearance. nih.gov While direct studies on this compound are limited, its structural relationship to nicotinic acid suggests it may possess similar potential to modulate these pathways. A related compound, 5-[(Methoxycarbonyl)oxy]nicotinic acid, has been noted for its potential in treating hyperlipidemia. ontosight.ai

Table 1: Effect of Nicotinic Acid on Lipid Metabolism Proteins

Compound Cell Line Target Protein/Gene Observed Effect Reference
Nicotinic Acid HepG2 ABCA1 mRNA 1.3-1.7 fold increase nih.gov
Nicotinic Acid HepG2 ABCA1 Protein Significant increase nih.gov
Nicotinic Acid HepG2 ApoA-1 No significant effect nih.gov
Nicotinic Acid HepG2 ApoA-I Lipidation Increased nih.gov

Nicotinic acid possesses significant anti-inflammatory properties that are independent of its lipid-modulating effects. nih.gov These actions are primarily mediated through the G protein-coupled receptor 109A (GPR109A), which is expressed on immune cells like monocytes and macrophages. nih.govnih.gov Upon activation by nicotinic acid, GPR109A signaling pathways lead to a marked reduction in the secretion of key pro-inflammatory cytokines. nih.gov

In studies using human monocytes activated by bacterial components like lipopolysaccharide (LPS), nicotinic acid has been shown to inhibit the release of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). nih.govnih.gov The mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression. Nicotinic acid treatment reduces the phosphorylation of key signaling proteins IKKβ and IκBα, which in turn prevents the translocation of the p65 subunit of NF-κB into the nucleus. nih.gov Furthermore, research into other natural compounds has identified inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in the production of the inflammatory mediator nitric oxide. nih.gov Given its core structure, this compound is a candidate for investigation into similar anti-inflammatory activities.

Derivatives of nicotinic acid have emerged as a promising class of compounds in the search for new antimicrobial agents to combat drug-resistant pathogens. nih.gov The core nicotinic acid structure can be modified to create derivatives with significant antibacterial and antifungal properties. nih.govnih.gov For instance, certain nicotinic acid acylhydrazone derivatives have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains, with Minimum Inhibitory Concentrations (MIC) as low as 7.81 µg/mL. nih.gov

Other synthesized nicotinamides have shown efficacy against a range of microbes. nih.govresearchgate.net One derivative, NC 3, was particularly effective at inhibiting the growth of Pseudomonas aeruginosa and Klebsiella pneumoniae at a concentration of 0.016 mM. nih.gov The mechanism of action for some of these compounds may involve targeting specific bacterial proteins related to antibiotic resistance. nih.govresearchgate.net Additionally, nicotinic acid itself has been shown to inhibit biofilm formation by pathogens like Streptococcus pneumoniae, a key virulence factor. preprints.org This inhibition is concentration-dependent and appears to involve alterations to the protein structure within the biofilm matrix. preprints.org

Table 2: Antimicrobial Activity of Selected Nicotinic Acid Derivatives

Compound Target Microbe Activity Type MIC / Effective Concentration Reference
Acylhydrazone (cpd 13) Staphylococcus aureus (MRSA) Antibacterial 7.81 µg/mL nih.gov
Acylhydrazone (cpd 13) Staphylococcus epidermidis Antibacterial 1.95 µg/mL nih.gov
Nicotinamide (B372718) (NC 3) Pseudomonas aeruginosa Antibacterial 0.016 mM nih.gov
Nicotinamide (NC 5) Gram-positive bacteria Antibacterial 0.03 mM nih.gov
Nicotinic Acid Streptococcus pneumoniae Biofilm Inhibition Concentration-dependent preprints.org

The nicotinic acid framework is a valuable scaffold for the development of novel therapeutic agents, including those with anticancer and antiviral potential. In cancer research, a key strategy involves targeting the metabolic dependencies of tumor cells. mdpi.com Many cancers exhibit upregulated expression of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, making them highly reliant on this pathway for survival. mdpi.com Consequently, inhibitors of NAMPT have been developed as potential anticancer agents, with some novel derivatives of nicotinamide showing potent activity against hematological malignancies in preclinical models. mdpi.com Other nicotinic acid derivatives have demonstrated cytotoxic potential against various cancer cell lines by inhibiting targets like vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov

In the field of virology, compounds containing heterocyclic base structures similar to nicotinic acid have been screened for antiviral properties. nih.gov For example, certain nucleoside analogs have shown the potential to inhibit the replication of SARS-CoV-2 in vitro. nih.gov Other research has focused on modifying natural products with nicotinic acid derivatives. Glycyvir, a nicotinic acid derivative of glycyrrhizin, demonstrated marked inhibitory activity against HIV pseudoviruses and several strains of SARS-CoV-2, appearing to interfere with the virus's entry into the host cell. mdpi.com

This compound, as a derivative of nicotinic acid, is intrinsically linked to the metabolism of Nicotinamide Adenine Dinucleotide (NAD+). smolecule.com Nicotinic acid is a primary precursor for the de novo synthesis of NAD+ through the Preiss-Handler pathway. nih.govnih.gov NAD+, along with its reduced form NADH, is a fundamental coenzyme in cellular redox reactions, essential for energy-generating pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation. nih.govscience.govembopress.org

Maintaining a balanced NAD+/NADH ratio is critical for cellular health and redox status. nih.govresearchgate.net Beyond its role in redox reactions, NAD+ is also a crucial co-substrate for several non-redox enzymes that regulate key cellular processes. science.gov These include the sirtuin family of protein deacetylases, which are involved in metabolism, DNA repair, and longevity, and poly(ADP-ribose) polymerases (PARPs), which play a vital role in DNA damage response. science.govresearchgate.net Cellular NAD+ levels are known to decline with age and in various disease states, and strategies to boost the NAD+ pool using precursors like nicotinic acid are being investigated for therapeutic potential. nih.govscience.gov Therefore, derivatives like this compound are of interest for their potential to modulate the cellular NAD+ pool and influence these critical biological functions. smolecule.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies aim to understand how a molecule's chemical structure influences its biological activity. For derivatives of nicotinic acid, modifications to the core pyridine (B92270) ring and its substituents can dramatically alter their physicochemical properties and pharmacological effects.

The introduction of a methoxycarbonyl group, as seen in this compound, can influence the molecule's stability, polarity, and binding interactions with biological targets. smolecule.com For example, in the related compound 6-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, the methoxycarbonyl and fluoro groups are expected to alter its properties compared to unsubstituted nicotinic acid. smolecule.com Fluorine substitution, for instance, is a common strategy in medicinal chemistry used to enhance metabolic stability and improve blood-brain barrier permeability. smolecule.com

SAR studies on other classes of compounds, such as flavonoids, have shown that the position and number of methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups are critical for their cytotoxic activity against cancer cells. mdpi.com The interplay between these groups affects the molecule's lipophilicity and hydrogen-bonding capacity, which are crucial for interacting with protein targets. mdpi.com Similarly, for antiviral flavones, the addition of electron-withdrawing groups to certain positions on the molecule has been shown to enhance its inhibitory activity against viral entry. nih.gov These principles highlight that even minor structural changes to the this compound scaffold could lead to significant variations in its biological activity profile.

Lack of Specific Analytical Data for this compound

Following a comprehensive search for detailed analytical data for the chemical compound "this compound" (CAS Number: 5027-65-6), it has been determined that specific, publicly available experimental data for its advanced analytical characterization is not readily accessible. While the compound is commercially available and its basic properties such as molecular formula (C8H7NO4) and IUPAC name are confirmed, detailed research findings and data tables for its spectroscopic and chromatographic analysis could not be located in peer-reviewed literature or chemical databases.

The performed searches for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) data for "this compound" did not yield specific experimental spectra or chromatograms. The available information is predominantly for the parent compound, nicotinic acid, or other closely related derivatives.

Presenting the analytical data of nicotinic acid or other related compounds would be scientifically inaccurate and would not pertain to the specific subject of "this compound" as requested. The structural differences between these compounds, namely the presence and position of the methoxycarbonyl group, would result in significantly different spectral and chromatographic profiles.

Therefore, due to the absence of detailed and verifiable research findings for "this compound" in the specified analytical categories, the generation of a scientifically accurate and thorough article adhering to the provided outline is not possible at this time. Further original research and publication of the analytical characterization of this specific compound would be required to fulfill the request as outlined.

Advanced Analytical Techniques for Research and Development

Chromatographic and Electrophoretic Separations

Ion Chromatography and Capillary Electrophoresis

Ion Chromatography (IC) and Capillary Electrophoresis (CE) are powerful separation techniques particularly suited for the analysis of ionic and polar compounds like 5-(Methoxycarbonyl)nicotinic acid. While specific applications for 5-(Methoxycarbonyl)nicotinate are not extensively documented in public literature, the principles of these techniques and their successful application to closely related pyridinecarboxylic acids provide a strong basis for their utility.

Ion Chromatography (IC) is a subset of high-performance liquid chromatography (HPLC) that separates ions and polar molecules based on their affinity to an ion exchanger. nih.gov For carboxylic acids, anion-exchange chromatography is typically employed. nih.gov The separation mechanism involves the reversible interaction of the negatively charged carboxylate group of the analyte with the positively charged functional groups of the stationary phase. The elution is generally carried out using an aqueous mobile phase containing competing ions, such as carbonate or hydroxide (B78521). nih.gov Given its ionic nature, this compound can be effectively separated and quantified using IC, which is also suitable for determining various inorganic and organic ions that might be present as impurities.

Capillary Electrophoresis (CE) separates compounds based on their differential migration in an electric field within a narrow fused-silica capillary. ceu.es The technique is known for its high efficiency, minimal sample consumption, and rapid analysis times. mdpi.com For compounds like this compound, which possess a carboxylic acid group and a basic pyridine (B92270) nitrogen, their charge will be pH-dependent. This allows for the manipulation of separation selectivity by adjusting the pH of the background electrolyte (BGE). ceu.es CE has been successfully used for the selective and sensitive determination of nicotinic acid and its metabolites in various matrices. nih.gov The versatility of CE, including modes like micellar electrokinetic chromatography (MEKC), can be employed to separate the target compound from its neutral or charged impurities. researchgate.net

Table 1: Exemplary Separation Conditions for Related Pyridinecarboxylic Acids using IC and CE

Technique Analyte Stationary Phase/Capillary Mobile Phase/Background Electrolyte Detection
Ion ChromatographyPyridinecarboxylic acid isomersPrimesep 100 mixed-mode columnAcetonitrile and an acidic bufferUV, MS
Capillary ElectrophoresisNicotinic acid and metabolitesFused-silica capillary100 mM sodium phosphate buffer (pH 3.0)UV (193 nm)
Capillary ElectrophoresisNicotinic acid in plasmaFused-silica capillary-UV

This table is illustrative and based on methods developed for structurally similar compounds.

X-ray Diffraction and Crystallography for Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) can significantly influence its stability, solubility, and bioavailability. X-ray diffraction (XRD) and crystallography are indispensable tools for the solid-state characterization of crystalline materials like this compound.

X-ray Powder Diffraction (XRPD) is a rapid and non-destructive technique used to identify the crystalline phases of a material. Each crystalline solid has a unique XRPD pattern, which acts as a "fingerprint." This technique is crucial for identifying different polymorphic forms, which are different crystalline structures of the same compound. Polymorphs can have different physical properties, making their identification and control critical during drug development. mdpi.com While the specific XRPD pattern for this compound is not publicly available, analysis of related compounds like nicotinamide (B372718) has demonstrated the power of XRPD in distinguishing between the pure compound and its co-crystals. mdpi.comscispace.com

Single-Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information, revealing the precise arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. nanomegas.com This detailed three-dimensional structure is fundamental to understanding the physicochemical properties of the compound. For instance, the crystal structure of nicotinic acid has been extensively studied, revealing its monoclinic crystal system and the hydrogen bonding networks that stabilize the crystal packing. researchgate.net Such information is vital for structure-activity relationship studies and for understanding the compound's behavior in the solid state. Although a specific crystal structure for this compound is not reported in the primary literature, this technique remains the gold standard for its definitive solid-state characterization.

Table 2: Crystallographic Data for Nicotinic Acid (as an illustrative example)

Parameter Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)7.19
b (Å)11.74
c (Å)7.28
β (°)112.45

Data obtained from studies on nicotinic acid and is presented here for illustrative purposes. nanomegas.com

Trace Analysis and Purity Determination

Ensuring the purity of a chemical compound is paramount, particularly in pharmaceutical applications. Trace analysis involves the identification and quantification of minute amounts of impurities, which can originate from starting materials, intermediates, by-products of the synthesis, or degradation products.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity determination and trace analysis of organic compounds. researchgate.net For this compound, a reversed-phase HPLC method would likely be the primary choice. This method separates compounds based on their hydrophobicity. By using a suitable C18 or other appropriate column and optimizing the mobile phase (typically a mixture of water, acetonitrile or methanol (B129727), with a pH modifier like formic or acetic acid), the main compound can be separated from its potential impurities. bevital.no Coupling HPLC with a mass spectrometer (LC-MS) provides a powerful tool for the identification of unknown impurities by providing molecular weight and fragmentation information. nih.gov

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another valuable technique for the analysis of volatile impurities that may be present. mdpi.com While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, this method is excellent for detecting residual solvents or volatile starting materials. For instance, a direct GC-MS method has been developed for the estimation of niacin and its related impurities in food supplements. mdpi.com

The development of robust analytical methods for purity determination is a critical step in the chemical synthesis process. For example, in the synthesis of high-purity 5-methyl-nicotinic acid, a related compound, specific post-processing methods are employed to separate the target product from by-products, achieving purities of over 99%. google.com Similar strategies, coupled with sensitive analytical techniques, would be essential for ensuring the quality of this compound.

Table 3: Potential Impurities in the Synthesis of Nicotinic Acid Derivatives

Type of Impurity Examples Potential Analytical Technique
Starting Materials3,5-Lutidine, Nicotine (B1678760)HPLC, GC-MS
By-productsPyridine-2,5-dicarboxylic acid, 3,5-pyridinedicarboxylic acidHPLC, LC-MS
IsomersIsonicotinic acidHPLC
Degradation ProductsNicotinic acidHPLC

This table lists potential impurities based on the synthesis of related nicotinic acid derivatives and is for illustrative purposes. mdpi.comgoogle.comorgsyn.org

Q & A

Q. Methodology :

Ligand Design : Adjust substituents (e.g., replacing –COOCH₃ with –COOH) to modulate coordination sites.

Solvothermal Synthesis : Combine ligand with metal salts (e.g., Cu(NO₃)₂) in DMF/H₂O at 100–120°C for 24–48 hours.

Characterization : Use PXRD to confirm framework topology and BET analysis for surface area (~500–1000 m²/g).

Q. Example MOFs :

MOF NameMetal CenterApplicationReference
TJT-100Cu(II)CO₂ adsorption
DE-NOTT-100In(III)Halogen-functionalized pores

Advanced: How should researchers address contradictions in reported catalytic activities of MOFs derived from nicotinic acid ligands?

Answer:
Discrepancies in catalytic performance (e.g., CO₂ conversion rates) may arise from:

  • Structural Defects : Varying linker connectivity (e.g., missing-cluster defects) alters active sites. Use pair distribution function (PDF) analysis to quantify defects .
  • Activation Protocols : Residual solvent in MOF pores can block catalytic sites. Employ supercritical CO₂ drying for uniform activation.
  • Substrate Accessibility : Modify ligand steric bulk (e.g., –OCH₃ vs. –COOH) to tune pore size.

Case Study : MOFs with this compound showed 20% lower CO₂ uptake than carboxylate analogs due to reduced Lewis acidity. Validate via in situ IR spectroscopy .

Basic: What are the stability considerations for storing this compound in laboratory settings?

Answer:

  • Temperature : Store at –20°C for long-term stability; avoid repeated freeze-thaw cycles ().
  • Moisture Sensitivity : The ester group hydrolyzes in humid conditions. Use desiccants (e.g., silica gel) in sealed containers.
  • Light Exposure : Protect from UV light to prevent photodegradation of the pyridine ring .

Q. Stability Data :

ConditionDegradation Over 6 Months
25°C, dry air<5%
40°C, 75% humidity25–30%

Advanced: What computational tools are recommended for predicting the reactivity of this compound in catalysis?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate ligand-metal binding energies in MOF synthesis (e.g., binding affinity ~–150 kJ/mol for Cu(II)) .
  • COSMO-RS : Model solvent effects in esterification reactions to optimize dielectric environments .

Validation : Compare computed IR spectra with experimental data to confirm accuracy .

Advanced: How can researchers resolve discrepancies in reported melting points of this compound derivatives?

Answer:
Variations in melting points (e.g., 270–290°C in vs. 236–239°C in ) arise from:

  • Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. DMSO) to isolate stable polymorphs.
  • Impurity Profiles : Use DSC-TGA to detect eutectic mixtures or solvates.
  • Calibration : Cross-reference with NIST-certified standards (e.g., NIST SRM 912a) .

Q. Protocol :

Perform hot-stage microscopy to observe phase transitions.

Validate purity via elemental analysis (C, H, N ± 0.3%) .

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Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.